molecular formula C5H7F5O B1628726 1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol CAS No. 374-46-9

1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol

Cat. No.: B1628726
CAS No.: 374-46-9
M. Wt: 178.1 g/mol
InChI Key: VZNSVWKHKHDGCM-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol is a useful research compound. Its molecular formula is C5H7F5O and its molecular weight is 178.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • A foundational approach in synthesizing polyfluorochemicals involves the liquid-phase photofluorination with elemental fluorine, highlighting a novel technique for creating branched F-alkanes and F-ethers, showcasing the versatility of fluorinated compounds in chemical synthesis (Scherer, Yamanouchi, & Onox, 1990).

Environmental Impact

  • Research on perfluoroketones, like perfluoro-2-methyl-3-pentanone, which are considered as potential greenhouse gases due to their chemical structure, revealed that their photolysis in the troposphere is a major degradation pathway. The study concluded that these compounds have a negligible impact on global warming, emphasizing the environmental considerations in the use of fluorinated compounds (Ren, Bernard, Daële, & Mellouki, 2019).

Material Science Applications

  • The development of pentafluorinated β-hydroxy ketones through the LHMDS-promoted in situ generation of difluoroenolates from pentafluorobutan-1,3-dione hydrates showcases the application of fluorinated compounds in creating materials with unique chemical properties. This method is noted for its mild conditions and broad functional group tolerance, indicating the compound's relevance in material science (Zhang & Wolf, 2012).

Analytical Chemistry

  • In the field of analytical chemistry, the quantitative determination of hydroxy acids in wines and other alcoholic beverages highlights the use of pentafluorobenzyl bromide derivatization, demonstrating the role of fluorinated compounds in enhancing analytical methods for food and beverage quality control (Gracia-Moreno, Lopez, & Ferreira, 2015).

Properties

IUPAC Name

3,3,4,4,4-pentafluoro-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O/c1-3(2,11)4(6,7)5(8,9)10/h11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNSVWKHKHDGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597472
Record name 3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-46-9
Record name 3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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